molecular formula C15H8Cl5NO2 B3040594 N1-[2-(2,4-dichlorophenoxy)phenyl]-2,3,3-trichloroacrylamide CAS No. 219314-79-1

N1-[2-(2,4-dichlorophenoxy)phenyl]-2,3,3-trichloroacrylamide

Cat. No.: B3040594
CAS No.: 219314-79-1
M. Wt: 411.5 g/mol
InChI Key: WGGGGGYWDXCQPM-UHFFFAOYSA-N
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Description

N1-[2-(2,4-Dichlorophenoxy)phenyl]-2,3,3-trichloroacrylamide (CAS: 219314-79-1) is a synthetic acrylamide derivative characterized by a 2,4-dichlorophenoxy-phenyl group attached to a trichloroacrylamide backbone. Its molecular formula is C₁₅H₈Cl₅NO₂, with a molecular weight of 411.49 g/mol . While its specific pharmacological applications remain under investigation, its structural motifs suggest relevance in enzyme inhibition and receptor modulation, similar to other dichlorophenoxy-containing compounds .

Properties

IUPAC Name

2,3,3-trichloro-N-[2-(2,4-dichlorophenoxy)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl5NO2/c16-8-5-6-11(9(17)7-8)23-12-4-2-1-3-10(12)21-15(22)13(18)14(19)20/h1-7H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGGGGYWDXCQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=C(Cl)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(2,4-dichlorophenoxy)phenyl]-2,3,3-trichloroacrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorophenol and 2-chloroaniline as the primary starting materials.

    Formation of Intermediate: The first step involves the reaction of 2,4-dichlorophenol with 2-chloroaniline to form an intermediate compound.

    Acrylamide Formation: The intermediate is then reacted with trichloroacrylamide under controlled conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Reactors: Depending on the scale, either batch or continuous reactors are used.

    Temperature and Pressure Control: Precise control of temperature and pressure is essential to achieve the desired reaction rate and product quality.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N1-[2-(2,4-dichlorophenoxy)phenyl]-2,3,3-trichloroacrylamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Hydrolysis: The amide group in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as hydroxide ions or amines are used in substitution reactions.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Hydrolysis Conditions: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed for hydrolysis.

Major Products Formed

The major products formed from these reactions include substituted phenyl derivatives, oxidized or reduced forms of the compound, and hydrolyzed products such as carboxylic acids or amines.

Scientific Research Applications

N1-[2-(2,4-dichlorophenoxy)phenyl]-2,3,3-trichloroacrylamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-[2-(2,4-dichlorophenoxy)phenyl]-2,3,3-trichloroacrylamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: It affects pathways related to cell growth, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Pyr3 (Ethyl-1-(4-(2,3,3-Trichloroacrylamide)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate)
  • Molecular Formula : C₁₆H₁₁Cl₃F₃N₃O₃
  • Key Features : Combines trichloroacrylamide with a trifluoromethyl-pyrazole group.
  • Activity : A selective TRPC3 channel blocker, demonstrated to attenuate arterial remodeling and cardiac hypertrophy in preclinical models .
  • Comparison : Unlike the target compound, Pyr3 includes a pyrazole-carboxylate moiety, enhancing its specificity for ion channels. However, both share the trichloroacrylamide group, which may contribute to their stability and membrane permeability.
2-(2,4-Dichlorophenoxy)-N-(2,2,2-Trichloro-1-(3-Arylthioureido)Ethyl)Acetamides
  • Molecular Formula : Variable, depending on aryl substituents (e.g., C₁₄H₁₂Cl₅N₃O₂S for a phenyl derivative).
  • Key Features: Integrates 2,4-dichlorophenoxy, alkylamide, and thiourea groups.
  • Activity: Exhibits superior COX-2 inhibition compared to 2,4-dichlorophenoxyacetic acid (2,4-D), with molecular docking scores indicating stronger enzyme binding .
3-Chloro-N-Phenyl-Phthalimide
  • Molecular Formula: C₁₄H₈ClNO₂
  • Key Features : Aromatic phthalimide core with chlorine and phenyl substituents.
  • Comparison : The absence of the acrylamide backbone limits its bioactivity overlap, but both compounds highlight the versatility of chloro-aromatic systems in chemical design.
(2E)-3-Phenyl-N-(2,2,2-Trichloro-1-{[(4-Chlorophenyl)Carbamothioyl]Amino}Ethyl)Acrylamide
  • Molecular Formula : C₁₈H₁₂Cl₄N₂OS
  • Key Features : Thiocarbamoyl group added to the trichloroacrylamide scaffold.
  • Comparison : The thiocarbamoyl modification introduces hydrogen-bonding capabilities, differentiating its interaction profiles from the target compound.

Pharmacological and Chemical Properties

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity Reference
Target Compound C₁₅H₈Cl₅NO₂ 411.49 2,4-Dichlorophenoxy, trichloroacrylamide Under investigation
Pyr3 C₁₆H₁₁Cl₃F₃N₃O₃ 440.62 Pyrazole-carboxylate, trifluoromethyl TRPC3 inhibition
2-(2,4-Dichlorophenoxy)acetamide derivatives Variable ~450–500 Thiourea, dichlorophenoxy COX-2 inhibition
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.67 Phthalimide, phenyl Polyimide synthesis
(2E)-3-Phenyl-N-(...thiocarbamoyl...) C₁₈H₁₂Cl₄N₂OS 441.16 Thiocarbamoyl, trichloroacrylamide Protease inhibition (theoretical)
Key Observations:

Chlorine Substitution : All compounds feature chlorine atoms, which enhance metabolic stability and hydrophobic interactions. The target compound’s five chlorine atoms may confer higher binding affinity but also increase toxicity risks.

Backbone Flexibility : Pyr3 and the target compound utilize rigid scaffolds (pyrazole vs. acrylamide), impacting their target selectivity.

Enzyme Inhibition: Derivatives with dichlorophenoxy groups (e.g., COX-2 inhibitors) show that this moiety is critical for interaction with enzymatic pockets .

Biological Activity

N1-[2-(2,4-dichlorophenoxy)phenyl]-2,3,3-trichloroacrylamide is a synthetic compound that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H10Cl4N
  • Molecular Weight : 356.05 g/mol
  • CAS Number : Not widely reported but related compounds include 2,4-Dichlorophenoxyacetic acid (2,4-D).

The biological activity of this compound is largely influenced by its structural similarity to other chlorinated compounds such as 2,4-D. The compound is believed to interact with various cellular pathways:

  • Hormonal Activity : Similar to 2,4-D, it may mimic auxin (a plant hormone), affecting plant growth and development.
  • Toxicity Mechanisms : Research indicates that chlorinated compounds can induce oxidative stress and disrupt mitochondrial function in cells. Studies on related compounds have shown effects on ATP levels and membrane integrity in isolated mitochondria .

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance:

  • In vitro Studies : Tests have shown that chlorinated phenoxy compounds can inhibit the growth of various bacterial strains. This is attributed to their ability to disrupt bacterial cell membranes and metabolic processes.

Cytotoxicity

Research has demonstrated cytotoxic effects on mammalian cells:

  • Cell Line Studies : Various studies have reported that exposure to 2,4-D and related compounds can lead to apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

Case Studies and Research Findings

  • Study on Mitochondrial Function :
    • A study evaluated the effects of 2,4-D on rat liver mitochondria. Results indicated significant alterations in mitochondrial membrane potential and ATP production at concentrations as low as 0.4 μM .
  • Antioxidant Activity :
    • In a comparative analysis involving plant tissue cultures treated with 2,4-D and Benzylaminopurine (BAP), enhanced antioxidant activities were observed alongside increased phenolic compound production .
  • Degradation Studies :
    • Research focused on the biodegradation of 2,4-D highlighted the role of microbial communities in breaking down chlorinated compounds. Specific bacteria were identified as effective in degrading these substances under controlled conditions .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Mitochondrial ImpactDisruption of ATP synthesis
BiodegradationEffective degradation by specific bacteria

Q & A

Q. What synthetic methodologies are recommended for preparing N1-[2-(2,4-dichlorophenoxy)phenyl]-2,3,3-trichloroacrylamide?

  • Methodological Answer : Synthesis typically involves coupling reactions between 2,4-dichlorophenol derivatives and acrylamide precursors. For example, microwave-assisted Ullmann coupling (as demonstrated in similar phenoxyacetamide syntheses) can enhance reaction efficiency and yield . Column chromatography (petroleum ether/EtOAC/DCM) is recommended for purification, with yields optimized by controlling reaction time and temperature .
  • Key Data :
MethodYieldConditionsPurificationReference
Microwave-assisted66%150°C, 30 minColumn chromatography
Traditional coupling15–89%Room temp, 24–48 hrCrystallization

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR are essential for confirming substituent positions (e.g., dichlorophenoxy and trichloroacrylamide groups). Chemical shifts for aromatic protons typically appear at δ 6.7–7.4 ppm, while acrylamide carbonyls resonate near δ 165–170 ppm .
  • X-ray crystallography : Resolves stereoelectronic effects, such as planarity of the acrylamide moiety and dihedral angles between aromatic rings .
  • Mass spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., [M+H]+ at m/z 396.1 for analogs) .

Advanced Research Questions

Q. How can contradictions in biological activity data for structural analogs be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell type, concentration ranges). For example, TRPC3 blockers like Pyr3 show varying efficacy depending on arterial tissue models . Systematic approaches include:

Comparative SAR studies : Test substituent effects (e.g., methyl vs. trichloro groups) on target binding .

Dose-response profiling : Establish IC50_{50} values across multiple assays (e.g., enzymatic vs. cellular).

Computational modeling : Predict binding affinities using docking simulations (e.g., TRPC3 channel homology models) .

Q. What strategies improve yield in multi-step syntheses of halogenated acrylamides?

  • Methodological Answer :
  • Stepwise optimization : Isolate intermediates (e.g., 2-(2,4-dichlorophenoxy)phenyl acetic acid) to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency in amide bond formation .
  • Catalyst use : Pd-based catalysts (e.g., Pd(OAc)2_2) improve Ullmann coupling yields for aryl ether intermediates .
  • Key Data :
StepIntermediateYield Improvement FactorReference
Aryl ether formation2-(2,4-Dichlorophenoxy)phenol40% → 66% (microwave)
AmidationTrichloroacrylamide15% → 35% (catalyst)

Q. How do steric and electronic effects influence the stability of N1-[2-(2,4-dichlorophenoxy)phenyl] derivatives?

  • Methodological Answer :
  • Steric effects : Bulky substituents (e.g., trichloro groups) reduce rotational freedom, stabilizing the planar acrylamide conformation (confirmed via X-ray, dihedral angle < 10°) .
  • Electronic effects : Electron-withdrawing Cl atoms enhance electrophilicity of the acrylamide carbonyl, increasing reactivity toward nucleophiles (e.g., thiols in biological targets) .
  • Degradation pathways : Hydrolysis under alkaline conditions produces 2,4-dichlorophenol byproducts, monitored via HPLC .

Data Contradiction Analysis

Q. Why do reported IC50_{50}50​ values for TRPC3 inhibition vary across studies?

  • Methodological Answer : Variability is attributed to:

Assay design : Fluorescent vs. patch-clamp measurements (e.g., 10 nM vs. 1 µM IC50_{50} for Pyr3 analogs) .

Compound purity : Impurities >5% (e.g., unreacted dichlorophenol) skew activity .

  • Resolution : Validate purity via HPLC (>98%) and standardize assays using reference inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-[2-(2,4-dichlorophenoxy)phenyl]-2,3,3-trichloroacrylamide
Reactant of Route 2
Reactant of Route 2
N1-[2-(2,4-dichlorophenoxy)phenyl]-2,3,3-trichloroacrylamide

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